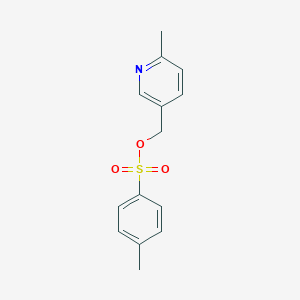
(6-Methylpyridin-3-yl)methyl 4-methylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Methylpyridin-3-yl)methyl 4-methylbenzenesulfonate is an organic compound that features a pyridine ring substituted with a methyl group at the 6-position and a methylbenzenesulfonate group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methylpyridin-3-yl)methyl 4-methylbenzenesulfonate typically involves the reaction of 6-methylpyridin-3-ylmethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
6-Methylpyridin-3-ylmethanol+4-Methylbenzenesulfonyl chloride→(6-Methylpyridin-3-yl)methyl 4-methylbenzenesulfonate+HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure product.
化学反応の分析
Types of Reactions
(6-Methylpyridin-3-yl)methyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles such as amines or thiols.
Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid.
Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of 6-methylpyridine-3-carboxylic acid.
Reduction: Formation of (6-methylpiperidin-3-yl)methyl 4-methylbenzenesulfonate.
科学的研究の応用
Chemistry
In organic synthesis, (6-Methylpyridin-3-yl)methyl 4-methylbenzenesulfonate is used as an intermediate for the preparation of various heterocyclic compounds. It serves as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions due to its structural similarity to certain biological molecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities, including antimicrobial and anticancer properties.
Industry
In the chemical industry, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes.
作用機序
The mechanism of action of (6-Methylpyridin-3-yl)methyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of metabolic enzymes or disruption of cellular signaling pathways.
類似化合物との比較
Similar Compounds
(6-Methylpyridin-3-yl)methanamine: Similar structure but with an amine group instead of a sulfonate group.
(6-Methylpyridin-3-yl)methylamine: Similar structure but lacks the sulfonate group.
Uniqueness
(6-Methylpyridin-3-yl)methyl 4-methylbenzenesulfonate is unique due to the presence of both a pyridine ring and a sulfonate group, which imparts distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and applications in various fields.
特性
分子式 |
C14H15NO3S |
|---|---|
分子量 |
277.34 g/mol |
IUPAC名 |
(6-methylpyridin-3-yl)methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H15NO3S/c1-11-3-7-14(8-4-11)19(16,17)18-10-13-6-5-12(2)15-9-13/h3-9H,10H2,1-2H3 |
InChIキー |
DIGBCEMYSHYXTC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2=CN=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


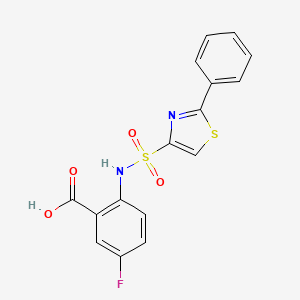
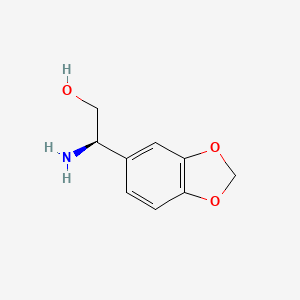
![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethan-1-ol](/img/structure/B13559491.png)
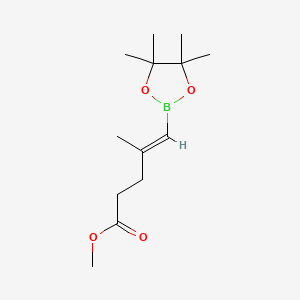

![tert-butyl (4E)-4-(2-methoxy-2-oxoethylidene)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13559505.png)
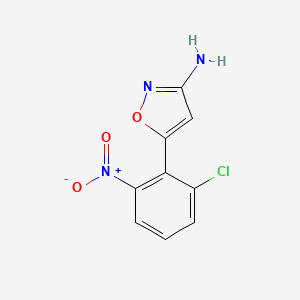
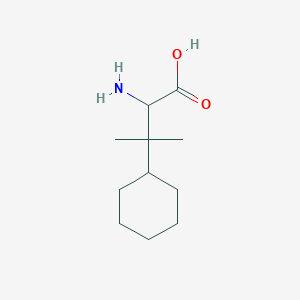

![Methyl 2-[(5,6-dichloropyridin-3-YL)formamido]acetate](/img/structure/B13559529.png)
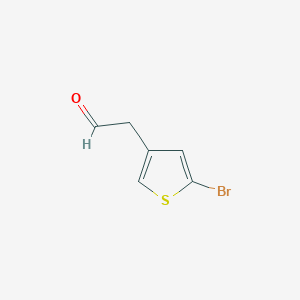
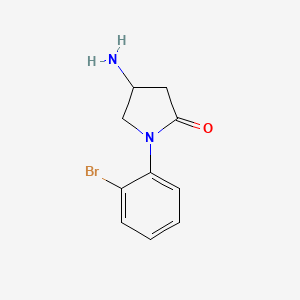
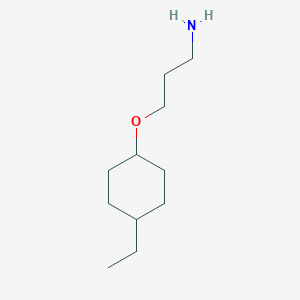
![Imidazo[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B13559554.png)
